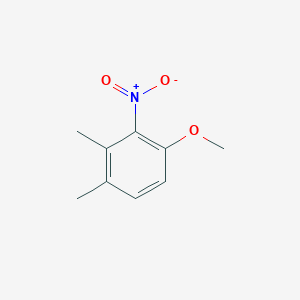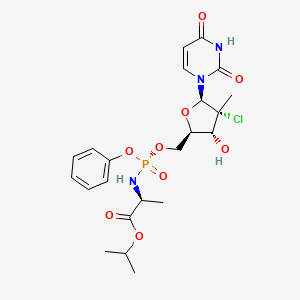
Chloro (R)-Phosphoryl Sofosbuvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro ®-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent. Sofosbuvir is primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. The compound works by inhibiting the RNA-dependent RNA polymerase, which is essential for viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro ®-Phosphoryl Sofosbuvir involves several steps, including the fluorination of the nucleoside core and the phosphoramidation of the nucleoside .
Industrial Production Methods: Industrial production of Chloro ®-Phosphoryl Sofosbuvir involves large-scale synthesis using biocatalytic methods. These methods offer mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals . The process includes enzymatic asymmetric synthesis and fermentative production of intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro ®-Phosphoryl Sofosbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.
Common Reagents and Conditions: Common reagents used in these reactions include lithium diisopropylamide (LDA) for aldol addition and various enzymes for biocatalytic transformations . The reaction conditions are optimized to ensure high yield and purity of the final product.
Major Products Formed: The major products formed from these reactions include the active triphosphate form of the compound, which is responsible for its antiviral activity .
Wissenschaftliche Forschungsanwendungen
Chloro ®-Phosphoryl Sofosbuvir has a wide range of scientific research applications. It is used in the study of antiviral agents, particularly in the treatment of Hepatitis C . The compound is also explored for its potential use in combating other viral infections, including SARS-CoV-2 . Additionally, it is used in medicinal chemistry research to develop new antiviral therapies .
Wirkmechanismus
The mechanism of action of Chloro ®-Phosphoryl Sofosbuvir involves its conversion to the active triphosphate form within the cell . This active form inhibits the HCV NS5B RNA-dependent RNA polymerase, preventing viral replication . The compound acts as a defective substrate for the polymerase, leading to chain termination during RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Chloro ®-Phosphoryl Sofosbuvir include other nucleotide analogs such as Remdesivir, Favipiravir, and Molnupiravir . These compounds also mimic natural nucleosides and are used as antiviral agents .
Uniqueness: Chloro ®-Phosphoryl Sofosbuvir is unique due to its specific targeting of the HCV NS5B polymerase and its high barrier to resistance development . This makes it a potent option for the treatment of Hepatitis C compared to other antiviral agents .
Eigenschaften
Molekularformel |
C22H29ClN3O9P |
|---|---|
Molekulargewicht |
545.9 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1 |
InChI-Schlüssel |
SFPFZQKYPOWCSI-YBSJRAAASA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


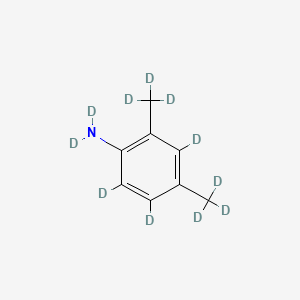

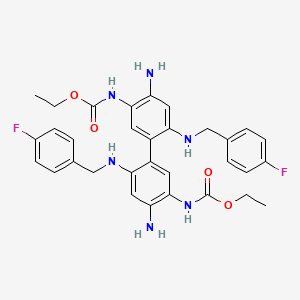
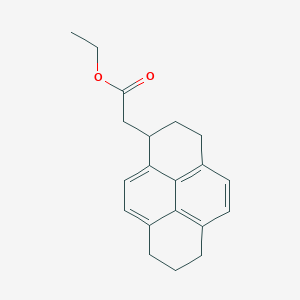

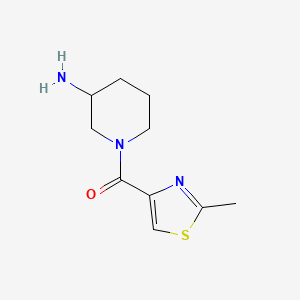
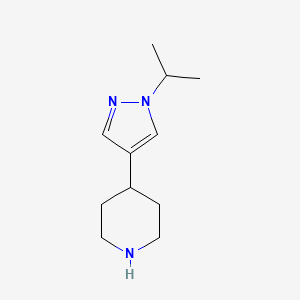

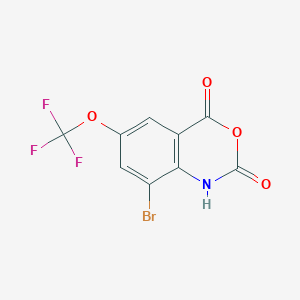
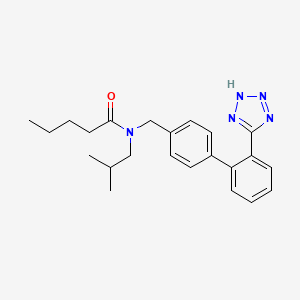
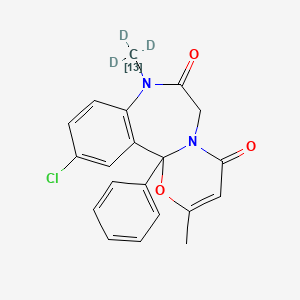
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
